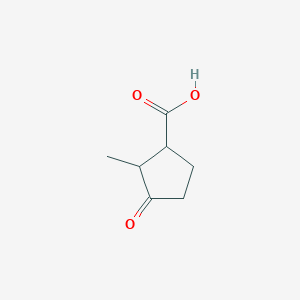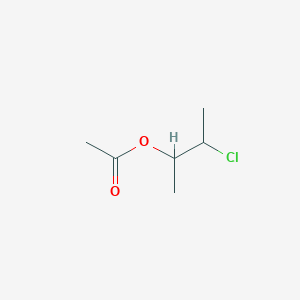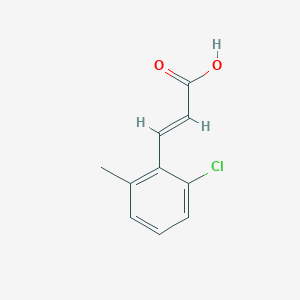
(E)-3-(2-Chloro-6-methylphenyl)acrylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-methylcinnamic acid is an organic compound belonging to the cinnamic acid family It is characterized by the presence of a chlorine atom and a methyl group attached to the benzene ring of the cinnamic acid structure
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methylcinnamic acid can be achieved through several methods. One common approach involves the Perkin reaction, where aromatic aldehydes react with aliphatic carboxylic acids in the presence of bases such as sodium or potassium salts . Another method involves the direct synthesis from aromatic aldehydes and aliphatic carboxylic acids using boron tribromide as a reagent, along with 4-dimethylaminopyridine and pyridine as bases .
Industrial Production Methods: Industrial production of 2-Chloro-6-methylcinnamic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
化学反応の分析
Types of Reactions: 2-Chloro-6-methylcinnamic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or alkanes.
科学的研究の応用
2-Chloro-6-methylcinnamic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, pharmaceuticals, and agrochemicals.
作用機序
The mechanism of action of 2-Chloro-6-methylcinnamic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes. In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways . The exact molecular targets and pathways involved vary depending on the specific application and context.
類似化合物との比較
Cinnamic Acid: The parent compound, which lacks the chlorine and methyl substituents.
2-Chloro-6-methylbenzoic Acid: Similar structure but with a carboxylic acid group directly attached to the benzene ring.
2-Chloro-6-methylnicotinic Acid: Contains a nitrogen atom in the ring structure.
Uniqueness: 2-Chloro-6-methylcinnamic acid is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and biological properties. These substituents can enhance the compound’s reactivity and biological activity compared to its analogs.
特性
分子式 |
C10H9ClO2 |
|---|---|
分子量 |
196.63 g/mol |
IUPAC名 |
(E)-3-(2-chloro-6-methylphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H9ClO2/c1-7-3-2-4-9(11)8(7)5-6-10(12)13/h2-6H,1H3,(H,12,13)/b6-5+ |
InChIキー |
BOVCNVUONZTPHO-AATRIKPKSA-N |
異性体SMILES |
CC1=C(C(=CC=C1)Cl)/C=C/C(=O)O |
正規SMILES |
CC1=C(C(=CC=C1)Cl)C=CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




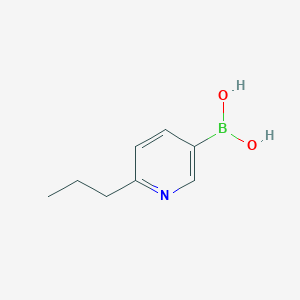
![4-Bromo-1-methyl-2-[(propan-2-yloxy)methyl]benzene](/img/structure/B12082384.png)
![Methyl 4-acetyloxy-2-[5-hydroxy-2-(4-methoxyphenoxy)-3-phenylmethoxy-6-(phenylmethoxymethyl)oxan-4-yl]oxy-6-(1,2,3-triacetyloxypropyl)-5-(2,2,2-trichloroethoxycarbonylamino)oxane-2-carboxylate](/img/structure/B12082385.png)

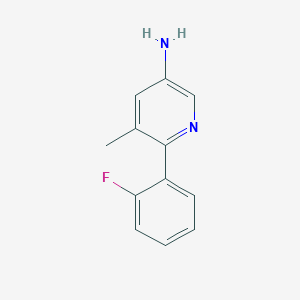

![2-Amino-3-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]carbamoyl}propanoic acid](/img/structure/B12082417.png)
![Phenol, 2-methoxy-4-[(Z)-(oxidophenylimino)methyl]-](/img/structure/B12082429.png)

